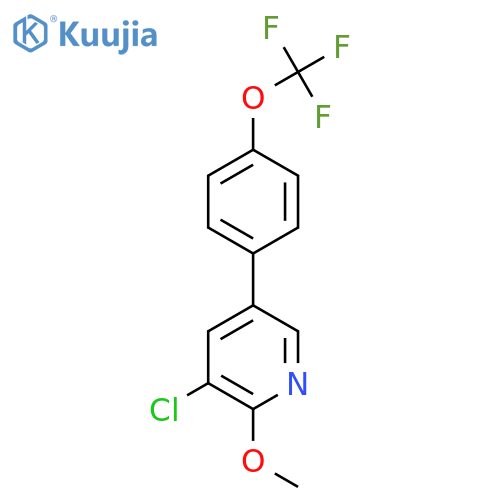Cas no 1261484-40-5 (3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine)

1261484-40-5 structure
商品名:3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261484-40-5
MF:C13H9ClF3NO2
メガワット:303.664273023605
CID:4987573
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C13H9ClF3NO2/c1-19-12-11(14)6-9(7-18-12)8-2-4-10(5-3-8)20-13(15,16)17/h2-7H,1H3
- InChIKey: WMUHBUONHMOAAH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C1C=CC(=CC=1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 31.4
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002771-250mg |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261484-40-5 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A013002771-1g |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261484-40-5 | 97% | 1g |
$1460.20 | 2023-09-03 | |
| Alichem | A013002771-500mg |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |
1261484-40-5 | 97% | 500mg |
$863.90 | 2023-09-03 |
3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
1261484-40-5 (3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1189426-16-1(Sulfadiazine-13C6)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
